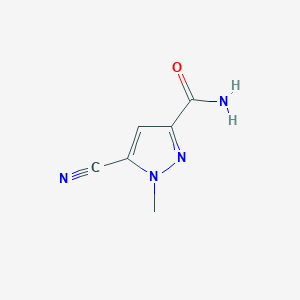
5-cyano-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly and cost-effective catalysts, such as Amberlyst-70, to enhance the reaction efficiency and yield. These methods also emphasize simple reaction workups and the use of non-toxic reagents .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
5-cyano-1-methyl-1H-pyrazole-3-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of insecticides, it targets the ryanodine receptor, leading to disruption of calcium ion homeostasis and insect paralysis .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a cyano group.
1-methyl-1H-pyrazole-5-carboxamide: This compound differs by the absence of the cyano group.
Uniqueness
5-cyano-1-methyl-1H-pyrazole-3-carboxamide is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-cyano-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H6N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
GOLCVQAURPFKKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
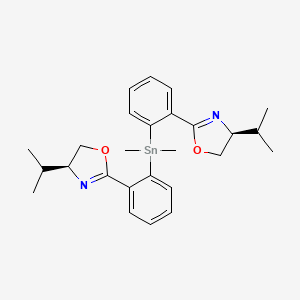
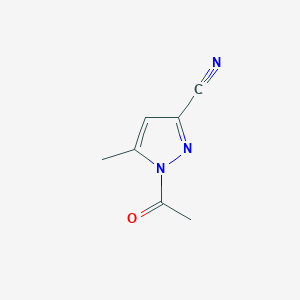
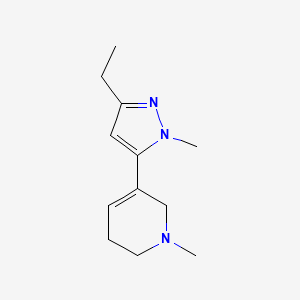
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)


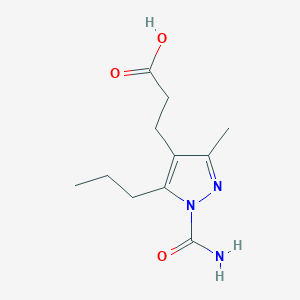
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
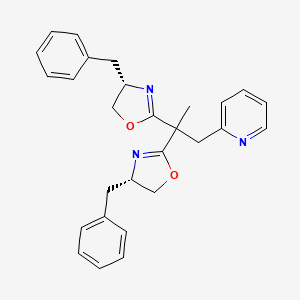
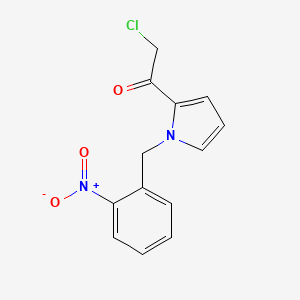
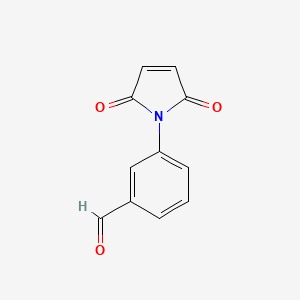
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)

